2,5-Dimethoxyaniline

説明

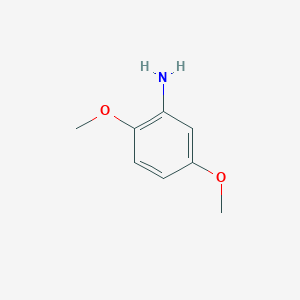

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZDVUBIEPVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-66-7 | |

| Record name | Poly(2,5-dimethoxyaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059257 | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00828 [mmHg] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-56-7 | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z5U3FL10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dimethoxyaniline for Advanced Research and Development

Introduction: 2,5-Dimethoxyaniline, an aromatic amine, serves as a critical building block in various chemical syntheses. Its unique structure, featuring an aniline core substituted with two electron-donating methoxy groups, imparts specific reactivity and properties that are highly valued in the pharmaceutical, dye, and polymer industries. This guide provides an in-depth analysis of its chemical and physical properties, reactivity, applications, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Section 1: Chemical Identity and Core Physical Properties

This compound is systematically known as 2,5-dimethoxybenzenamine and is also referred to as aminohydroquinone dimethyl ether.[1] It typically appears as a white to grey or dark brown crystalline powder or lumps.[2][3] This compound is recognized for its utility as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialized organic compounds.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2,5-Dimethoxybenzenamine |

| Synonyms | Aminohydroquinone dimethyl ether, 1-Amino-2,5-dimethoxybenzene[1] |

| CAS Number | 102-56-7 |

| EC Number | 203-040-9 |

| Molecular Formula | C₈H₁₁NO₂ |

| SMILES String | COc1ccc(OC)c(N)c1 |

| InChI Key | NAZDVUBIEPVUKE-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 153.18 g/mol |

| Melting Point | 78-80 °C[3] |

| Boiling Point | ~280-285 °C[4] |

| Appearance | White to gray to brown crystalline powder[2] |

| Water Solubility | 4 g/L at 40 °C[5] |

| pKa | 4.12 (Predicted)[6] |

Section 2: Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the protons of the two methoxy groups and the amine group. The electron-donating methoxy and amino groups influence the chemical shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxy groups.

-

IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) at m/z 153, corresponding to the molecular weight of the compound.[7]

Caption: Molecular structure of this compound.

Section 3: Solubility and Solution Behavior

The solubility of this compound is a key consideration for its use in various reaction media. It is soluble in organic solvents such as methanol, ethanol, chloroform, and moderately soluble in others like THF, DMSO, and DMF.[5][8] Its solubility in water is limited but increases in hot water.[2][5] The presence of the basic amino group means that its solubility in aqueous solutions is pH-dependent; it will be more soluble in acidic solutions due to the formation of the corresponding ammonium salt.

Table 3: Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | Limited, 4 g/L at 40 °C[5] |

| Ethanol | Soluble[5] |

| Chloroform | Soluble[8] |

| Diethyl Ether | Soluble[2] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble[8] |

| Dimethylformamide (DMF) | Moderately Soluble[8] |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble[8] |

Section 4: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the nucleophilic amino group and the electron-rich aromatic ring. The two methoxy groups are strong activating, ortho-, para-directing groups, which, along with the amino group, significantly influence the regioselectivity of electrophilic aromatic substitution reactions.

Key Reactions

-

Diazotization-Coupling: A cornerstone reaction for primary aromatic amines, diazotization of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt. This intermediate is highly reactive and can be used in subsequent coupling reactions with activated aromatic compounds to form azo dyes.[9] This reaction is also applied in the spectrophotometric determination of pharmaceuticals containing a primary amine group.[9]

-

Electrophilic Aromatic Substitution: The high electron density of the benzene ring makes it susceptible to electrophilic attack. Halogenation, nitration, and sulfonation reactions will occur at the positions ortho and para to the strongly activating amino and methoxy groups.

-

Polymerization: this compound can undergo oxidative polymerization to form poly(this compound) (PDMOA), a conducting polymer.[8][10] These polymers exhibit improved solubility in common organic solvents compared to polyaniline.[8]

Exemplary Synthetic Protocol: Synthesis via Catalytic Hydrogenation

A common and environmentally conscious method for the synthesis of this compound is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene.[11]

Methodology:

-

A solution of 2,5-dimethoxynitrobenzene in a suitable solvent, such as methanol, is prepared in a reaction vessel.[11]

-

A catalyst, typically platinum on carbon (Pt/C), is added to the mixture.[11]

-

The reaction is carried out under a hydrogen atmosphere at an elevated temperature and pressure.[12]

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The product, this compound, is then isolated from the reaction mixture, often through crystallization.

Causality Insight: The use of a heterogeneous catalyst like Pt/C is crucial for this transformation as it allows for the efficient reduction of the nitro group to an amine under relatively mild conditions and can be easily recovered and reused, making the process more sustainable.[11]

Caption: Workflow for the synthesis of this compound.

Section 5: Applications in Industry and Research

The versatile reactivity of this compound makes it a valuable intermediate in several industrial sectors.

-

Dye and Pigment Industry: It is a key precursor in the manufacturing of azo dyes.[2] The diazotization of this compound followed by coupling with various naphthol derivatives or other coupling components leads to a range of colored compounds used in textiles and other applications.

-

Pharmaceutical Synthesis: This compound serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13] Its structure can be incorporated into more complex molecules with desired biological activities.

-

Polymer Chemistry: As mentioned, it is a monomer for the synthesis of soluble conducting polymers, which are of interest for applications in electronics, sensors, and electrochromic devices.[10]

Section 6: Safety, Handling, and Toxicology

This compound is classified as toxic if swallowed, upon skin contact, and if inhaled.[14] It can also cause irritation to the eyes, skin, and respiratory system.[5]

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[15] A respirator should be used if dust is generated.[15]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[14][15] It should also be protected from light and air.[15]

-

Spill Management: In case of a spill, clear the area and wear appropriate PPE.[16] Use dry clean-up procedures to avoid generating dust and collect the material in a labeled container for proper waste disposal.[16]

Toxicological Information: Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[15] Symptoms include dizziness, headache, cyanosis (bluish skin), and rapid heart rate.[15] In case of ingestion, immediate medical attention is required.[14]

References

-

Solubility of Things. This compound. [Link]

-

Industrial Grade with 98% Purity. 2-5-Dimethoxy Aniline at Best Price. [Link]

-

ResearchGate. Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers | Request PDF. [Link]

-

Indian Academy of Sciences. Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

-

ResearchGate. (PDF) -dimethoxyaniline as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. [Link]

-

ChemBK. This compound. [Link]

- Google Patents.

Sources

- 1. CAS 102-56-7 | this compound | Jay Finechem [jayfinechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-5-Dimethoxy Aniline at Best Price - Industrial Grade with 98% Purity [hrameshkumar.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 102-56-7 [chemicalbook.com]

- 7. This compound(102-56-7) 1H NMR [m.chemicalbook.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. guidechem.com [guidechem.com]

- 12. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 13. This compound (102-56-7) at Nordmann - nordmann.global [nordmann.global]

- 14. fishersci.com [fishersci.com]

- 15. This compound(102-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2,5-Dimethoxyaniline: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline is a versatile substituted aniline that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique electronic properties, stemming from the electron-donating methoxy groups and the nucleophilic amino group on the benzene ring, make it a valuable intermediate in the pharmaceutical, dye, and materials science industries. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, key reactions, and significant applications, with a particular focus on its relevance to drug discovery and development.

Core Properties and Identification

The fundamental identifiers and key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 102-56-7 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Grey to dark brown crystalline powder or lumps | [2][3] |

| Melting Point | 78-80 °C | [4] |

| Boiling Point | 140 °C at 7 mmHg | [2] |

| Solubility | Soluble in water, ethanol, and hot ligroin. 4 g/L in water at 40 °C. | [2] |

| Synonyms | Aminohydroquinone dimethyl ether, 2,5-dimethoxybenzenamine | [5] |

Synthesis and Purification

Industrial Scale Synthesis: Catalytic Hydrogenation

The predominant industrial method for synthesizing this compound is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. This process is efficient and scalable, providing high yields of the desired product.

Figure 2: Role of this compound in the synthesis of 5-HT2A receptor agonists.

Diazotization-Coupling Reactions

The primary amino group of this compound can be readily converted to a diazonium salt, which is a versatile electrophile for azo coupling reactions. This chemistry is fundamental to the synthesis of azo dyes and is also employed in analytical methods.

Figure 3: General scheme of a diazotization-coupling reaction using this compound.

Application in Spectrophotometric Analysis: [6] A notable application is the use of this compound as a coupling agent for the spectrophotometric determination of drugs containing a primary aromatic amine, such as sulfamethoxazole. [6]The method involves diazotizing the primary amine of the drug and then coupling it with this compound to form a stable, colored azo dye. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the drug. [6] Experimental Protocol (General): [6]

-

Diazotization: The sample containing the primary aromatic amine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5 °C to form the corresponding diazonium salt.

-

Coupling: A solution of this compound in a mildly acidic medium is added to the diazonium salt solution.

-

Color Development: The mixture is allowed to stand for a specified time to ensure complete formation of the orange-yellow azo dye.

-

Measurement: The absorbance of the resulting solution is measured at its maximum wavelength (e.g., 475 nm for the sulfamethoxazole derivative) against a reagent blank.

Synthesis of Conducting Polymers

This compound can be polymerized, both chemically and electrochemically, to form poly(this compound) (PDMA). [7][8]This polymer is a member of the conducting polymer family and exhibits interesting electronic and optical properties. The methoxy substituents enhance its solubility in common organic solvents compared to the parent polyaniline, making it more processable. [7]PDMA has potential applications in electrochromic devices, such as smart windows and displays, due to its ability to change color reversibly upon the application of an electrical potential. [8] Experimental Protocol (Chemical Polymerization): [7]

-

Monomer Solution: Dissolve a required amount of this compound in 1 M HCl and cool the solution to 0-5 °C in an ice bath.

-

Oxidant Addition: Prepare a pre-chilled solution of an oxidant, such as ammonium persulfate, in 1 M HCl. Add this solution dropwise to the stirred monomer solution over 25 minutes.

-

Polymerization: Stir the reaction mixture at 0-5 °C for 4 hours. A colored precipitate of the polymer will form.

-

Isolation and Washing: Collect the polymer precipitate by filtration and wash it with 1 M HCl until the filtrate is colorless.

-

Drying: Dry the polymer product under vacuum.

Spectroscopic Characterization

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic Protons (3H): Signals typically appear in the range of 6.2-6.8 ppm. The substitution pattern leads to distinct splitting patterns for the three non-equivalent aromatic protons.- Methoxy Protons (6H): Two sharp singlets are expected around 3.7-3.8 ppm, corresponding to the two -OCH₃ groups.- Amine Protons (2H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. |

| IR Spectroscopy | - N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.- C-H Stretching (Aromatic): Peaks typically just above 3000 cm⁻¹.- C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy groups.- C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.- C-O Stretching (Aryl Ether): Strong, characteristic bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 153. A common fragmentation pattern involves the loss of a methyl group (M-15) to give a peak at m/z = 138. |

Specialized Research Applications

Laccase Induction in Fungi

This compound has been identified as an inducer of laccase, an important class of lignin-modifying enzymes produced by white-rot fungi like Trametes versicolor. [4] Mechanism of Action: The induction of laccase by aromatic compounds like this compound is generally considered a detoxification response by the fungus. The presence of these phenolic or aromatic amine compounds can generate oxidative stress. In response, the fungus upregulates the transcription and secretion of laccases, which catalyze the oxidation and subsequent polymerization of these compounds into less toxic, insoluble materials. This process likely involves complex signaling pathways within the fungus, potentially including the aryl hydrocarbon receptor (AHR)/xenobiotic response element (XRE) pathway, which is activated by foreign aromatic compounds to induce the expression of detoxifying enzymes.

Safety and Handling

This compound is a toxic substance and must be handled with appropriate safety precautions.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Handling: Use only in a well-ventilated area or in a closed system (e.g., fume hood). Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. It is sensitive to air and light and should be stored under an inert atmosphere (e.g., nitrogen).

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Conclusion

This compound is a cornerstone intermediate with demonstrated utility across various scientific disciplines. Its well-defined synthesis, versatile reactivity, and crucial role in the development of novel pharmaceuticals, particularly in the burgeoning field of serotonergic agents, underscore its importance. For researchers in drug development, understanding the chemistry of this scaffold provides a powerful tool for creating new molecular entities with tailored pharmacological profiles. As materials science continues to advance, its application in the synthesis of functional polymers further broadens its impact. Adherence to strict safety protocols is paramount when handling this compound to ensure its potential can be harnessed responsibly and effectively in the laboratory.

References

-

ChemBK. This compound. Available at: [Link]

-

PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available at: [Link]

-

ResearchGate. This compound as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. Available at: [Link]

-

Indian Academy of Sciences. Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Available at: [Link]

-

SciSpace. Synthesis of Poly (this compound) and Electrochromic Properties. Available at: [Link]

-

National Center for Biotechnology Information. Induction and Transcriptional Regulation of Laccases in Fungi. Available at: [Link]

-

Redalyc. FUNGAL LACCASES: INDUCTION AND PRODUCTION. Available at: [Link]

-

Frontiers. Mechanism of Laccase Induction via Emodin in Trametes versicolor. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. frontiermaterials.net [frontiermaterials.net]

- 6. mdpi.com [mdpi.com]

- 7. redalyc.org [redalyc.org]

- 8. Frontiers | Mechanism of Laccase Induction via Emodin in Trametes versicolor [frontiersin.org]

Fundamental Structure and Properties of 2,5-Dimethoxyaniline

Technical Whitepaper

Executive Summary

2,5-Dimethoxyaniline (2,5-DMA) is a critical aromatic amine intermediate characterized by its electron-rich π-system and specific substitution pattern. It serves as a foundational building block in the synthesis of complex heterocyclic scaffolds, particularly quinoline-5,8-diones and isoquinolines , which are pharmacophores in antitumor and antifungal drug discovery. Beyond medicinal chemistry, 2,5-DMA is industrially significant as a diazo component in azoic dyes (e.g., CI Azoic Diazo Component 38) and as a monomer for conducting polymers used in electrochemical biosensors. This guide provides a rigorous technical analysis of its structural dynamics, synthesis protocols, and reactivity profiles.

Chemical Structure & Electronic Properties

Molecular Geometry and Electronic Effects

The reactivity of 2,5-DMA is defined by the interplay between the amino group (-NH₂) and the two methoxy (-OCH₃) substituents.

-

Synergistic Activation : The amino group at C1 is a strong electron-donating group (EDG) directing electrophiles to ortho and para positions (C2, C4, C6).

-

Methoxy Influence : The methoxy group at C2 blocks that position but activates C3 and C5. The methoxy group at C5 activates C4 and C6.

-

Resultant Reactivity Map : The C4 position is activated by both the C1-amine (para) and the C5-methoxy (ortho), making it the most nucleophilic site for electrophilic aromatic substitution (EAS). C6 is also highly activated (ortho to amine, ortho to methoxy).

Physicochemical Constants

| Property | Value | Condition/Method |

| CAS Number | 102-56-7 | - |

| Molecular Formula | C₈H₁₁NO₂ | - |

| Molecular Weight | 153.18 g/mol | - |

| Melting Point | 79–82 °C | Crystalline solid |

| Boiling Point | ~140 °C | @ 7 mmHg |

| pKa (Conjugate Acid) | ~4.12 | Predicted (Weak base) |

| Solubility | Soluble | Ethanol, Methanol, Hot Ligroine |

| Solubility | Low (4 g/L) | Water @ 40°C |

| Appearance | Gray/Brown Flakes | Oxidizes in air |

Spectroscopic Characterization

Precise identification relies on NMR and MS signatures. The symmetry of the molecule results in distinct splitting patterns.

Proton NMR (¹H NMR) Data (CDCl₃, 400 MHz)

| Position/Group | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Methoxy (-OCH₃) | 3.75, 3.80 | Singlet (s) | 6H | Distinct environments due to asymmetry relative to amine |

| Amine (-NH₂) | ~3.50 (Broad) | Broad Singlet | 2H | Exchangeable with D₂O |

| Aromatic C3-H | 6.25 | Doublet (d) | 1H | Coupling with C4-H (if unsubstituted) |

| Aromatic C4-H | 6.68 | Doublet of Doublets | 1H | Para to amine |

| Aromatic C6-H | 6.30 | Doublet (d) | 1H | Ortho to amine |

Note: Shifts may vary slightly based on concentration and solvent traces.

Synthesis & Manufacturing Protocols

Industrial Route: Catalytic Hydrogenation

The most efficient industrial route involves the reduction of 2,5-dimethoxynitrobenzene. This method minimizes waste compared to Fe/HCl reductions.

Reaction Scheme: 2,5-Dimethoxynitrobenzene + 3H₂ → (Pt/C, MeOH) → this compound + 2H₂O

Detailed Protocol

-

Reagents : 2,5-Dimethoxynitrobenzene (1.0 eq), Methanol (Solvent, 5-10 volumes), Pt/C (5% loading, 1 mol% catalyst).

-

Setup : High-pressure hydrogenation reactor (Autoclave).

-

Procedure :

-

Charge reactor with nitro compound and methanol.

-

Add catalyst under inert atmosphere (N₂ purge) to prevent ignition.

-

Pressurize with H₂ to 5–10 bar.

-

Heat to 60–80 °C with vigorous stirring.

-

Monitor H₂ uptake until cessation (approx. 2–4 hours).

-

-

Workup :

-

Filter catalyst while hot (recycle possible).

-

Concentrate filtrate under reduced pressure.

-

Recrystallize from ethanol/water to yield gray flakes.

-

Visualization of Synthesis Logic

Figure 1: Industrial synthesis pathway starting from hydroquinone, highlighting the critical hydrogenation step.

Reactivity & Applications in Drug Discovery

Heterocyclic Synthesis (Quinoline Scaffolds)

2,5-DMA is a "privileged" precursor for synthesizing quinoline-5,8-diones . The electron-rich ring facilitates oxidative cyclization and subsequent oxidation.

-

Mechanism : The Skraup reaction or Knorr cyclization utilizes the amine and the activated ortho-position (C6) to close the pyridine ring. Subsequent oxidation (e.g., with Cerium Ammonium Nitrate, CAN) converts the dimethoxy benzene core into the quinone moiety.

-

Therapeutic Relevance : These quinone derivatives exhibit potent antitumor activity by generating reactive oxygen species (ROS) in cancer cells.

Reactivity Map

The following diagram illustrates the nucleophilic sites of 2,5-DMA, guiding synthetic planning for electrophilic substitution.

Figure 2: Electrophilic Aromatic Substitution (EAS) directing effects. C4 is the primary site for diazo coupling.

Conducting Polymers

Poly(this compound) (PDMA) is synthesized via oxidative polymerization.

-

Advantage : The methoxy groups improve solubility in organic solvents compared to unsubstituted polyaniline.

-

Application : PDMA nanorods are used to immobilize enzymes (e.g., Glucose Oxidase) in high-sensitivity biosensors due to their high surface area and conductivity.

Safety & Handling (GHS Standards)

-

Signal Word : DANGER

-

Hazard Statements :

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia).

-

-

Storage : Store under inert gas (Argon/Nitrogen) at room temperature. Light sensitive—use amber vials.

References

Strategic Discovery and Synthesis of Novel 2,5-Dimethoxyaniline Derivatives

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The 2,5-Dimethoxy Pharmacophore

In the landscape of medicinal chemistry, 2,5-dimethoxyaniline (2,5-DMA) represents a privileged but underutilized scaffold. Unlike its 3,5-dimethoxy isomer (common in resorcinol-derived natural products) or the 3,4-dimethoxy motif (veratrole derivatives), the 2,5-substitution pattern imparts unique electronic and steric properties.

The para-relationship between the two methoxy groups creates an electron-rich aromatic system with distinct redox potential, often serving as a metabolic precursor to quinone-based signaling molecules. This guide outlines a robust, autonomy-driven workflow for synthesizing novel 2,5-DMA derivatives, focusing on high-fidelity C–N coupling and scaffold diversification for kinase inhibition and antimicrobial applications.

Retrosynthetic Strategy & Electronic Considerations

Electronic Profiling

The 2,5-DMA core is highly nucleophilic at the amine position due to the cumulative electron-donating effects of the methoxy groups. However, this electron density also makes the ring susceptible to oxidative degradation (to p-quinones) during harsh reaction conditions.

-

Strategic Implication: Avoid strong oxidants (e.g., KMnO4, CrO3) during functionalization.

-

Preferred Routes: Reductive amination, Palladium-catalyzed cross-coupling (Buchwald-Hartwig), and mild acylation.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow, moving from the nitro-precursor to divergent library generation.

Figure 1: Strategic synthesis workflow from nitro-precursor reduction to divergent functionalization. The aniline intermediate requires inert atmosphere handling to prevent oxidation.

Core Synthesis: High-Purity this compound

While 2,5-DMA is commercially available, in-house synthesis is often required to introduce isotopic labels or when starting from substituted nitro-precursors.

Protocol: Catalytic Hydrogenation (Green Route)

This method replaces the traditional iron/acid reduction (Bechamp), eliminating toxic sludge and ensuring high yield.

Reagents:

-

2,5-Dimethoxynitrobenzene (1.0 eq)[1]

-

10% Pd/C (5 wt% loading)

-

Methanol (Anhydrous)

-

Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried hydrogenation flask, dissolve 2,5-dimethoxynitrobenzene (10 mmol) in Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a nitrogen stream. Caution: Pd/C is pyrophoric in the presence of methanol vapor.

-

Purge: Evacuate the flask and backfill with Nitrogen (3x), then Hydrogen (3x).

-

Reduction: Stir vigorously at Room Temperature (25°C) under 1 atm H2 (balloon) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield off-white crystals.

Advanced Functionalization: Buchwald-Hartwig Coupling

To access novel kinase inhibitors, the aniline nitrogen must often be coupled to electron-deficient heteroaromatics (e.g., pyrimidines, quinazolines). Standard nucleophilic substitution (SnAr) often fails with electron-rich anilines due to competing side reactions. Palladium-catalyzed coupling is the gold standard here.

Rationale

The 2,5-dimethoxy groups increase electron density on the nitrogen, making it a good nucleophile but also prone to oxidation by high-valent metal centers. The use of BINAP as a ligand provides steric bulk that facilitates reductive elimination while protecting the metal center.

Experimental Protocol: N-Arylation

Target: Synthesis of N-(2-chloropyrimidin-4-yl)-2,5-dimethoxyaniline (Scaffold for further elaboration).

| Component | Equivalents | Role |

| This compound | 1.0 eq | Nucleophile |

| 2,4-Dichloropyrimidine | 1.2 eq | Electrophile |

| Pd2(dba)3 | 2 mol% | Catalyst Precursor |

| BINAP | 4 mol% | Ligand |

| NaOtBu | 1.5 eq | Base |

| Toluene | 0.1 M | Solvent |

Procedure:

-

Catalyst Preactivation: In a glovebox or under Argon, mix Pd2(dba)3 and BINAP in Toluene. Stir at RT for 15 mins until the solution turns deep orange/red (formation of active L2Pd(0) species).

-

Reagent Addition: Add the this compound, 2,4-dichloropyrimidine, and Sodium tert-butoxide to a reaction vial.

-

Initiation: Syringe in the preformed catalyst solution.

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Quench: Cool to RT, dilute with EtOAc, and filter through a silica plug.

-

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the aniline NH2 (broad singlet ~4.5 ppm) and appearance of a downfield NH singlet (>9.0 ppm). The two methoxy singlets should remain distinct (~3.7 and 3.8 ppm).

-

LCMS: Confirm [M+H]+ peak. Check for absence of oxidative dimers (azo compounds).

Structure-Activity Relationship (SAR) Logic

When designing derivatives, the positions on the 2,5-DMA ring dictate biological activity.

Figure 2: SAR map for this compound derivatives. The C4 position is a prime target for blocking metabolic degradation (e.g., by introducing a Fluorine or Chlorine atom).

Case Study: Kinase Inhibition

In the context of kinase inhibitors (e.g., targeting EGFR or ALK), the 2,5-dimethoxy motif mimics the adenosine ring of ATP.

-

Mechanism: The methoxy oxygens can serve as hydrogen bond acceptors for the hinge region of the kinase.

-

Modification: If potency is low, consider replacing the C5-methoxy with a solubilizing group (e.g., morpholine-ethoxy) to reach into the solvent-exposed region of the binding pocket.

References

-

Synthesis of this compound via Hydrogenation: GuideChem. "How to synthesize this compound efficiently and environmentally friendly?" Link

-

Poly(this compound) Synthesis & Properties: Indian Academy of Sciences. "Synthesis and characterization of poly(this compound)." Link

-

Kinase Inhibitor Scaffold Design: National Institutes of Health (PMC). "Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors." Link

-

Buchwald-Hartwig Coupling on Anilines: Sigma-Aldrich. "this compound Product & Reactivity Data." Link

-

Anticancer Activity of Aniline Derivatives: ResearchGate. "The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine." (Note: Mechanistic parallel for 2,5-isomers). Link

Sources

Preliminary investigations into 2,5-Dimethoxyaniline reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethoxyaniline

Abstract

This compound (DMA) is a pivotal aromatic amine that serves as a versatile intermediate in the synthesis of a wide array of high-value chemical products, including pharmaceuticals, dyes, and conducting polymers.[1] Its unique electronic structure, characterized by the strong activating effects of both the amino and methoxy substituents, dictates a rich and complex reactivity. This guide provides a comprehensive exploration of the core reaction mechanisms of DMA, focusing on oxidative polymerization, diazotization-coupling reactions, and electrophilic aromatic substitution. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this important molecule.

Introduction: The Chemical Profile of this compound

This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group and two methoxy (-OCH₃) groups at positions 2 and 5. This substitution pattern profoundly influences the molecule's reactivity. The amino group and the methoxy groups are both powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. Their combined presence makes the DMA ring highly electron-rich and susceptible to electrophilic attack, but also presents challenges in controlling selectivity.[2]

From a physical standpoint, DMA is typically a white to light tan crystalline powder with limited solubility in water but good solubility in organic solvents like methanol, ethanol, and acetone.[3] This solubility profile is a critical consideration in designing reaction media to ensure homogeneity and optimal reaction kinetics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | [3] |

| Appearance | White to gray to brown powder/crystal | [4] |

| Melting Point | 78-82 °C | [4] |

| Boiling Point | 280-285 °C | [1] |

| Solubility in Water | 4 g/L (at 40 °C) | [1] |

| pKa | 4.12 (Predicted) | [1] |

Oxidative Polymerization: Synthesis of a Conducting Polymer

One of the most significant applications of DMA is its use as a monomer in the synthesis of poly(this compound) (PDMA), a soluble conducting polymer.[5][6] Unlike its parent, polyaniline, which is notoriously difficult to process due to its insolubility, PDMA exhibits enhanced solubility in common organic solvents, making it a promising material for applications in electrochromic devices, sensors, and corrosion protection.[5][7][8]

The Mechanistic Pathway

The polymerization of DMA proceeds via an oxidative coupling mechanism, typically initiated by a chemical oxidant like ammonium persulfate ((NH₄)₂S₂O₈) in an acidic medium.[5] The causality behind using an acid is twofold: it protonates the monomer, increasing its solubility in the aqueous medium, and it provides the necessary counter-ions (dopants) to stabilize the charge carriers in the final conducting polymer.

The reaction mechanism can be conceptualized in three key stages:

-

Initiation: The oxidant abstracts an electron from the DMA monomer to form a radical cation. This species is stabilized by resonance, with the positive charge and radical character delocalized across the aromatic ring and the nitrogen atom.

-

Propagation: The radical cations couple, primarily in a head-to-tail fashion (para-position of one monomer to the nitrogen of another), to form dimers, trimers, and eventually, the growing polymer chain. This step involves the expulsion of protons.

-

Termination: The reaction terminates when the oxidant is consumed or through side reactions, such as over-oxidation or cross-linking, which can be influenced by reaction temperature and oxidant concentration.

Caption: Oxidative polymerization workflow of this compound.

Self-Validating Experimental Protocol: Chemical Synthesis of PDMA

This protocol is a self-validating system because the successful formation of the polymer is visually indicated by a distinct color change and precipitation. Further validation is achieved through spectroscopic analysis (FT-IR, UV-Vis) to confirm the chemical structure.

Materials:

-

This compound (sublimed prior to use)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl), 1 M

-

Methanol

-

Deionized water

Procedure:

-

Monomer Solution Preparation: Dissolve a pre-weighed amount of this compound in 1 M HCl in a conical flask. The solution should be cooled to 0–5 °C in an ice bath.[5] Causality: Low temperatures are crucial to control the reaction rate, prevent over-oxidation, and promote ordered polymer chain growth.

-

Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl to create a solution with a specific molar ratio relative to the monomer (e.g., 1:1). Pre-chill this solution to 0–5 °C.

-

Initiation of Polymerization: Add the pre-chilled oxidant solution dropwise to the vigorously stirred monomer solution over a period of 25-30 minutes.[5] A rapid change to a deep blue or green color indicates the onset of polymerization.[5]

-

Reaction Progression: Continue stirring the reaction mixture in the ice bath for an additional 4-6 hours. A precipitate of the polymer will gradually form.

-

Isolation of the Polymer: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected polymer sequentially with 1 M HCl (until the filtrate is colorless), followed by methanol and deionized water to remove unreacted monomer, oligomers, and residual oxidant.

-

Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.

Diazotization and Azo Coupling: The Gateway to Chromophores

The primary amino group of DMA makes it an ideal substrate for diazotization, a reaction that converts it into a diazonium salt. This electrophilic intermediate is highly valuable in organic synthesis, particularly for creating azo dyes, which form the largest class of synthetic colorants.[1][9]

Mechanism of Diazotization

Diazotization is performed by treating the primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid.[10][11]

The reaction must be carried out at low temperatures (0-5 °C) because the resulting diazonium salt is unstable at room temperature and would otherwise decompose, releasing nitrogen gas.[12]

Caption: General workflow for the synthesis of an azo dye from DMA.

Mechanism of Azo Coupling

The 2,5-dimethoxybenzene diazonium salt is a weak electrophile. It reacts with electron-rich aromatic compounds (coupling partners), such as phenols or other anilines, in an electrophilic aromatic substitution reaction to form an azo compound (-N=N-).[13] The position of coupling is governed by the directing effects of the substituents on the coupling partner. The pH of the reaction medium is a critical parameter; phenols require mildly alkaline conditions to form the more reactive phenoxide ion, while anilines are coupled under mildly acidic conditions.

Self-Validating Experimental Protocol: Synthesis of an Azo Dye

This protocol's self-validation lies in the formation of a brightly colored precipitate, which is characteristic of azo dyes. The success of the reaction is confirmed by obtaining a product with a sharp melting point and a characteristic UV-Vis absorption spectrum.

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Urea

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Deionized water, Ethanol

Procedure:

-

Diazotization: a. Dissolve this compound in water and concentrated HCl. Cool the solution to 0 °C in an ice-salt bath. b. Prepare a solution of sodium nitrite in water and cool it to 0 °C. c. Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C.[14] Causality: This temperature control is critical to prevent the premature decomposition of the diazonium salt. d. After the addition is complete, stir for 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to destroy it.[14]

-

Coupling: a. In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution. Cool this solution to 5 °C. b. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the 2-naphthol solution. c. A brightly colored (e.g., orange-red) precipitate should form immediately. d. Stir the mixture for 30 minutes to ensure the reaction goes to completion.

-

Isolation and Purification: a. Collect the azo dye precipitate by vacuum filtration. b. Wash the solid with cold water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure dye.

Electrophilic Aromatic Substitution (EAS)

The high electron density of the DMA ring makes it extremely reactive towards electrophiles. The amino group is a stronger activating group than the methoxy groups. Both are ortho-, para-directing. Based on the positions of the substituents (1-amino, 2,5-dimethoxy), the most activated positions for electrophilic attack are C4 (para to the amino group) and C6 (ortho to the amino group).

However, this high reactivity can be a double-edged sword. Reactions like bromination often lead to poly-substituted products and are difficult to control.[2] Furthermore, under strongly acidic conditions required for nitration or Friedel-Crafts reactions, the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which completely alters the expected reactivity of the substrate.

To achieve selective substitution, it is often necessary to "protect" the amino group, for instance, by converting it to an amide (e.g., via acetylation).[15] The amide group is still an ortho-, para-director but is much less activating, allowing for more controlled and selective electrophilic substitution. The protecting group can be removed by hydrolysis after the reaction.

Caption: Directing effects in electrophilic aromatic substitution of DMA.

Conclusion

The reaction mechanisms of this compound are a compelling illustration of fundamental principles in organic chemistry. Its utility in synthesizing advanced materials like conducting polymers and vibrant azo dyes stems directly from the predictable yet powerful electronic effects of its substituent groups. A thorough understanding of its oxidative coupling, diazotization, and electrophilic substitution pathways is essential for any scientist seeking to exploit its synthetic versatility. By carefully controlling reaction conditions such as temperature, pH, and the choice of reagents, researchers can navigate the molecule's high reactivity to achieve desired outcomes, paving the way for innovations in materials science, dye chemistry, and pharmaceutical development.

References

-

This compound as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. ResearchGate.[Link]

-

This compound - Solubility of Things. Solubility of Things.[Link]

-

Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences.[Link]

-

Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers | Request PDF. ResearchGate.[Link]

-

Synthesis of Poly (this compound) and Electrochromic Properties. ResearchGate.[Link]

-

Synthesis of an azo dye. YouTube.[Link]

-

Chemical Properties of this compound. Cheméo.[Link]

-

Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor.[Link]

-

Reactions of Aniline. Chemistry Steps.[Link]

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Scialert.net.[Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.[Link]

-

Synthesis of Poly (this compound) and Electrochromic Properties. SciSpace.[Link]

-

EAS reactions of aniline | Amines | Grade 12 | Chemistry. Khan Academy via YouTube.[Link]

-

Synthesis of Poly (this compound) and Electrochromic Properties. Semantic Scholar.[Link]

-

Diazotisation. Organic Chemistry Portal.[Link]

-

Classifications, properties, recent synthesis and applications of azo dyes. PMC.[Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X.[Link]

-

Effect of electrolytes on electrochromic properties and morphology of poly(2,5-dimethoxy aniline) films. Indian Academy of Sciences.[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 102-56-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

2,5-Dimethoxyaniline: A Comprehensive Technical Review for Scientific Professionals

An In-depth Guide to the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Introduction

2,5-Dimethoxyaniline (CAS No. 102-56-7), also known as aminohydroquinone dimethyl ether, is an aromatic amine of significant interest in various fields of chemical synthesis.[1] Its unique molecular architecture, featuring a benzene ring substituted with an amino group and two methoxy groups at positions 2 and 5, imparts a distinct reactivity profile that makes it a valuable precursor in the production of a wide array of specialized chemicals. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical and physical properties, key applications, and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this important compound.

Physicochemical Properties

This compound is typically a gray to dark brown crystalline solid.[2][3] The presence of both electron-donating methoxy groups and an amino group on the aromatic ring influences its physical and chemical behavior. These groups enhance its solubility in many organic solvents and play a crucial role in its reactivity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molar Mass | 153.18 g/mol | [2] |

| Appearance | Gray to dark brown crystalline powder or lumps | [2][3] |

| Melting Point | 78-82 °C | [2] |

| Boiling Point | 140 °C at 7 mmHg; 159 °C at 20 mmHg | [2] |

| Solubility | Soluble in water, ethanol, methanol, and hot ligroin.[2] Also soluble in non-polar solvents like ether and chloroform.[4] | [2][4] |

| Density | Approximately 1.1577 g/cm³ | [2] |

| Flash Point | 130 °C | [2] |

Synthesis of this compound

The industrial synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. This method is favored for its efficiency and the high purity of the resulting product.

Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene

This process involves the reduction of the nitro group of 2,5-dimethoxynitrobenzene to an amino group using hydrogen gas in the presence of a catalyst. A common catalyst for this reaction is platinum on carbon (Pt/C).[5] The reaction is typically carried out in a solvent such as methanol.[5]

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation [5]

1. Reaction Setup:

-

A reaction vessel is charged with methanol and 2,5-dimethoxynitrobenzene.[5]

-

The mixture is stirred to ensure homogeneity.[5]

2. Catalysis:

-

A Pt/C catalyst is added to the mixture.[5]

3. Hydrogenation:

-

The vessel is purged with hydrogen gas.

-

The reaction is carried out under continuous stirring and hydrogen pressure.

4. Work-up and Purification:

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The resulting solution containing this compound is then subjected to sedimentation and membrane filtration to isolate the final product.[5]

Caption: Catalytic hydrogenation of 2,5-dimethoxynitrobenzene.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is largely dictated by the amino group and the electron-rich aromatic ring. The methoxy groups act as electron-donating groups, activating the ring towards electrophilic substitution. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation.

Polymerization

This compound can undergo oxidative polymerization to form poly(this compound) (PDMA), a conducting polymer.[6][7] This polymerization is typically carried out using chemical oxidants such as ferric chloride (FeCl₃) and ammonium persulfate (APS).[6] The resulting polymer exhibits interesting electronic and optical properties.[7]

Experimental Protocol: Synthesis of Poly(this compound) [7]

1. Monomer Solution Preparation:

2. Oxidant Solution Preparation:

-

Prepare a pre-chilled solution of ammonium persulfate dissolved in 1 M HCl.[7]

3. Polymerization Reaction:

-

Add the oxidant solution dropwise to the monomer solution over a period of 25 minutes with vigorous stirring.[7] A deep blue color will develop rapidly.[7]

-

Continue stirring the reaction mixture at 0–5 °C for another 4 hours, during which a blue precipitate will form.[7]

4. Product Isolation and Purification:

-

Collect the precipitate using a Buchner funnel.[7]

-

Wash the precipitate with 1 M HCl until the filtrate becomes colorless.[7]

Synthesis of Halogenated Derivatives

This compound serves as a precursor for the synthesis of halogenated derivatives, such as 4-chloro-2,5-dimethoxyaniline. This derivative is a valuable intermediate in the production of dyes and pigments.[8] The synthesis involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.[8]

Applications in Research and Industry

The versatile chemical nature of this compound has led to its use in a variety of industrial and research applications.

-

Dye Manufacturing: It is a key intermediate in the synthesis of various dyes, including ice dye black salt K.[2] Its chemical structure is integral to the chromophoric properties of the final dye molecules.

-

Pharmaceuticals: this compound serves as a building block in the synthesis of more complex pharmaceutical compounds.[1][4]

-

Pesticides and Antioxidants: It is also utilized as an intermediate in the production of certain pesticides and antioxidants.[2]

-

Photoresist Technology: In the electronics industry, this compound is a crucial precursor in the synthesis of photoinitiators and other components of photoresists, which are essential for photolithography processes in semiconductor manufacturing.[3]

-

Conducting Polymers: As previously mentioned, it is a monomer for the synthesis of poly(this compound), a material of interest in the field of conducting polymers.[6][7]

Caption: Major applications of this compound.

Safety and Toxicology

This compound is classified as toxic and an irritant.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2][9] Therefore, appropriate safety precautions must be taken when handling this compound.

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed[10] | P264: Wash face, hands and any exposed skin thoroughly after handling[10] |

| H311: Toxic in contact with skin[9] | P270: Do not eat, drink or smoke when using this product[9][10] |

| H331: Toxic if inhaled[9] | P280: Wear protective gloves/protective clothing/eye protection/face protection[9] |

| H351: Suspected of causing cancer[9] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[10] |

| H373: May cause damage to organs through prolonged or repeated exposure[9][10] | P302 + P352: IF ON SKIN: Wash with plenty of water[9] |

| R20/21/22: Harmful by inhalation, in contact with skin and if swallowed[2] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[9] |

| R36/37/38: Irritating to eyes, respiratory system and skin[2] | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[2] |

| S36/37/39: Wear suitable protective clothing, gloves and eye/face protection[2] | |

| S45: In case of accident or if you feel unwell, seek medical advice immediately[2] |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[11] However, overexposure may cause methemoglobinemia, which is characterized by symptoms such as dizziness, headache, shortness of breath, and cyanosis.[11] It is also suspected of causing cancer.[9]

Handling and Storage

This compound should be handled with adequate ventilation, and personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[9][11] It is sensitive to air and light and should be stored in a cool, dry, well-ventilated area under an inert atmosphere.[10][11] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[10]

Conclusion

This compound is a cornerstone intermediate with a broad spectrum of applications, from traditional dye manufacturing to advanced electronics. Its synthesis is well-established, and its reactivity is well-understood, making it a reliable building block for complex molecular structures. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible use in research and industrial settings. This guide has provided a detailed overview to assist scientific professionals in leveraging the full potential of this versatile compound.

References

-

Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers | Request PDF - ResearchGate. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

-

This compound - Solubility of Things. Available at: [Link]

-

The Crucial Role of this compound in Modern Photoresist Technology. Available at: [Link]

-

Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers - Indian Academy of Sciences. Available at: [Link]

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.

-

Chemical Properties of this compound - Cheméo. Available at: [Link]

Sources

- 1. CAS 102-56-7 | this compound | Jay Finechem [jayfinechem.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound(102-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling, Storage, and Management of 2,5-Dimethoxyaniline

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency protocols for 2,5-Dimethoxyaniline (CAS No. 102-56-7). The protocols outlined herein are designed to ensure the highest standards of laboratory safety and scientific integrity.

Section 1: Compound Profile and Hazard Identification

This compound is an aromatic amine that presents as a gray to dark brown crystalline powder.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes.[3][4] Understanding its physicochemical properties is the first step in a robust safety assessment.

Physicochemical Data

A thorough understanding of the compound's properties is foundational to predicting its behavior and implementing appropriate safety controls.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| Appearance | Gray to dark brown crystalline powder or lumps | [1][2] |

| Melting Point | 78-82 °C | [2][5] |

| Boiling Point | 140 °C @ 7 mmHg | [1][3] |

| Flash Point | 130 °C | [1][5] |

| Autoignition Temp. | 425 °C | [5] |

| Water Solubility | 4 g/L at 40 °C | [1][5] |

| Stability | Stable under normal conditions; light and air sensitive | [2][6] |

GHS Hazard Classification & Causality

This compound is classified as a highly toxic substance. The primary danger stems from its rapid absorption through multiple routes and its potential for systemic toxicity.

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3.[6] This compound is toxic if swallowed, in contact with skin, or if inhaled.[6][7] The aniline structure is a known toxicophore, capable of inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8] This leads to symptoms like cyanosis (bluish skin), dizziness, headache, and rapid heart rate.[8]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2.[6][7] Prolonged or repeated exposure may cause damage to organs.[6][7]

-

Carcinogenicity: Suspected of causing cancer.[7]

Due to these significant hazards, all handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

Section 2: Risk Assessment and Exposure Control

A dynamic risk assessment is not a one-time event but a continuous process. It must be performed before any new procedure involving this compound is undertaken.

dot

Caption: Risk assessment and control hierarchy workflow.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to use engineering controls that isolate the hazard from the operator.

-

Ventilation: All manipulations of this compound solid must be performed in a certified chemical fume hood or a glovebox to prevent inhalation of dust particles.[6][8] The system should provide appropriate exhaust ventilation.[6]

-

Closed Systems: For larger-scale operations or reactions, the use of a closed system is strongly recommended to minimize any potential for release.[6]

Administrative Controls: Standardizing Safety

-

Designated Areas: Clearly mark and designate specific areas in the lab for handling this compound.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks, including weighing, transferring, and disposal.

-

Training: All personnel must be trained on the specific hazards and the SOPs for this compound before beginning work. Training records must be maintained.

-

Hygiene: Users must wash their hands and any exposed skin thoroughly after handling.[6][7] Eating, drinking, or smoking in the handling area is strictly prohibited.[6][7]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific task. It is not a substitute for robust engineering controls.

dot

Caption: Decision guide for selecting appropriate PPE.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[9] Given the high dermal toxicity, double-gloving is a prudent measure. A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended for extended contact.[7]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield should be used if there is a risk of splashing.

-

Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin exposure.[8][9] For tasks with a higher risk of contamination, a disposable, poly-coated gown is recommended.[10] All contaminated clothing must be removed immediately and laundered separately before reuse.[6][7]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[8] If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved particulate respirator (e.g., N95) is required.[5][10]

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain compound integrity.

Safe Handling Workflow

-

Preparation: Assemble all necessary equipment and reagents inside the chemical fume hood before retrieving the this compound container.

-

Weighing: To minimize dust generation, do not weigh the compound directly on an open balance.[8] Tare a sealed container (e.g., a vial with a cap), add the compound inside the fume hood, seal the container, and then remove it for weighing.

-

Transfer: Use a spatula or powder funnel for transfers. Avoid pouring the dry powder, as this can create dust. If making a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.

-

Post-Handling: After use, securely seal the container.[7] Decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste. Wash hands thoroughly.

Storage and Incompatibility

Proper storage is essential for both safety and maintaining the chemical's quality.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][9] The storage area should be locked.[6]

-

Atmosphere: The compound is sensitive to light and air.[2][6] It is recommended to store it under an inert atmosphere, such as nitrogen or argon.[6][8]

-

Incompatible Materials: Segregate this compound from the following incompatible materials to prevent dangerous reactions:

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

dot

Caption: Flowchart for emergency response procedures.

Personnel Exposure

-

Inhalation: Remove the victim to fresh air immediately.[6][8] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] Immediate medical attention is required.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6] Seek immediate medical attention.[6]

-

Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[6]

Spills and Leaks

-

Minor Spills (contained within a fume hood):

-

Major Spills:

Fire Response

-

Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or appropriate foam.[8]

-

Hazards: The compound is combustible and may emit poisonous fumes (e.g., nitrogen oxides) in a fire.[7]

-

Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Procedure: Collect waste in clearly labeled, sealed containers.[7]

-

Regulations: Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.[5][6] Do not allow the chemical to enter the environment.[6]

References

-

Chemsrc. (n.d.). Safe Handling and Storage of 2,5-Dimethylaniline (CAS 95-78-3). [Link]

-

CPAChem. (2021). Safety data sheet: this compound. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(this compound) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

-

Reliable Dye Chem Pvt Ltd. (n.d.). Vinyl Sulphone Ester (2:5 Di Methoxy Aniline Base) - 26672-24-2. [Link]

Sources

- 1. This compound | 102-56-7 [chemicalbook.com]

- 2. This compound | 102-56-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. This compound (102-56-7) at Nordmann - nordmann.global [nordmann.global]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. This compound(102-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. gerpac.eu [gerpac.eu]

- 11. cpachem.com [cpachem.com]

Introduction